Product packaging for Methyl glycyrrhetinate(Cat. No.:CAS No. 1477-44-7)

Methyl glycyrrhetinate

Cat. No.: B073179
CAS No.: 1477-44-7
M. Wt: 484.7 g/mol
InChI Key: RMIVRCBSQPCSCQ-BDANYOJNSA-N
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Description

Methyl glycyrrhetinate, a synthetic ester derivative of glycyrrhetinic acid from licorice root, is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). This compound is a critical research tool for investigating the physiology and pathophysiology of the renin-angiotensin-aldosterone system (RAAS) and corticosteroid signaling. By inhibiting 11β-HSD2, which normally inactivates cortisol to cortisone in mineralocorticoid-target tissues, this compound allows researchers to study the effects of local cortisol excess, mimicking apparent mineralocorticoid excess syndrome. Its applications extend to models of hypertension, renal fibrosis, and potassium wasting. Furthermore, its well-characterized anti-inflammatory and anti-ulcer properties make it a valuable compound for gastroenterological and dermatological research, particularly in studying mechanisms of inflammation, cell proliferation, and apoptosis. This high-purity compound is provided to the scientific community as a reliable pharmacological agent for in vitro and in vivo (animal model) studies to dissect complex steroid-mediated pathways and explore potential therapeutic targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H48O4 B073179 Methyl glycyrrhetinate CAS No. 1477-44-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O4/c1-26(2)22-9-12-31(7)24(29(22,5)11-10-23(26)33)21(32)17-19-20-18-28(4,25(34)35-8)14-13-27(20,3)15-16-30(19,31)6/h17,20,22-24,33H,9-16,18H2,1-8H3/t20-,22-,23-,24+,27+,28-,29-,30+,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIVRCBSQPCSCQ-BDANYOJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90933191
Record name Methyl 3-hydroxy-11-oxoolean-12-en-29-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1477-44-7
Record name Methyl glycyrrhetinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1477-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl glycyrrhetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-hydroxy-11-oxoolean-12-en-29-oate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of Methyl Glycyrrhetinate Analogues

Impact of Substituent Nature and Position

Sugar Moiety Characteristics in Glycosides (e.g., type, linkage)

The attachment of sugar moieties to the methyl glycyrrhetinate (B1240380) scaffold has been shown to modulate its biological properties, including hemolytic, antifungal, and enzyme inhibitory activities. The type of sugar and the nature of the glycosidic linkage are critical determinants of the resulting analogue's efficacy.

Research into a series of 15 synthetic methyl glycyrrhetinate glycosides revealed distinct SAR trends. For instance, monoglycosides that feature a CH₂OH-6 or Me-6 group within their sugar moieties exhibit higher hemolytic activities. In the case of diglycosides, a (1→4) linkage between the sugar residues was found to be favorable for increased hemolytic action. nih.gov

The antifungal properties of these glycosides have also been shown to be dependent on the appended sugar. Specifically, the β-maltoside and β-lactoside derivatives of this compound displayed significantly stronger antifungal activity against Trichophyton mentagrophytes when compared to other glycosides in the series. nih.gov However, none of the tested glycosides showed antibacterial activity against Staphylococcus aureus or Bacillus subtilis. nih.gov

Furthermore, the introduction of glucose and galactose to the hydroxyl group of this compound has been studied in the context of α-glucosidase inhibition, an important target in diabetes management. The resulting glycosides, along with the parent compounds, demonstrated significant α-glucosidase inhibitory activity. aacrjournals.orgscienceopen.com It was concluded that modifications to the carboxyl and hydroxyl groups, as well as the type of monosaccharide introduced, are influential factors in the bioactivity of these derivatives. aacrjournals.orgscienceopen.comresearchgate.net The synthesized this compound glycosides, while showing some activity, were found to be less potent than the parent glycyrrhetinic acid but significantly more active than glycyrrhizic acid. aacrjournals.org

Table 1: Effect of Sugar Moiety on the Biological Activity of this compound Analogues

Modification Sugar Moiety Feature Linkage Observed Biological Activity Reference
Monoglycoside CH₂OH-6 or Me-6 group - Higher hemolytic activity nih.gov
Diglycoside - (1→4) Higher hemolytic activity nih.gov
Glycoside β-maltoside β Strong antifungal activity against T. mentagrophytes nih.gov
Glycoside β-lactoside β Strong antifungal activity against T. mentagrophytes nih.gov
Glycoside Glucose - α-glucosidase inhibition aacrjournals.orgscienceopen.com
Glycoside Galactose - α-glucosidase inhibition aacrjournals.orgscienceopen.com

Introduction of Cyano Groups

The incorporation of a cyano (-CN) group into the structure of this compound has been a key strategy in the development of potent anticancer and anti-inflammatory agents. This modification, particularly at the A-ring of the triterpenoid (B12794562) skeleton, has been shown to significantly enhance cytotoxic and other biological activities.

A novel synthetic derivative, methyl 2-cyano-3,12-dioxo-18βH-olean-9(11),1(2)-dien-30-oate, was developed by modifying both the A and C rings of 18βH-glycyrrhetinic acid. scienceopen.comnih.gov This compound exhibited significant antiproliferative activity against cancer cells, including those with a multidrug-resistance phenotype, by inducing the intrinsic caspase-dependent apoptotic pathway. scienceopen.comnih.gov The introduction of a 2-cyano-3-oxo-1-en moiety in the A-ring is a critical feature for this enhanced activity. nih.gov

Structure-activity studies have highlighted that the presence of a cyano group at the C-2 position of the oleanane (B1240867) scaffold, as seen in oleanolic acid derivatives, enhances cytotoxicity. aacrjournals.org This finding prompted the synthesis of 2-cyano substituted analogues of glycyrrhetinic acid methyl esters. These analogues, namely methyl 2-cyano-3,11-dioxo-18β-olean-1,12-dien-30-oate (β-CDODA-Me) and methyl 2-cyano-3,11-dioxo-18α-olean-1,12-dien-30-oate (α-CDODA-Me), were found to be more cytotoxic to colon cancer cells than their des-cyano counterparts. aacrjournals.org

Crucially, the introduction of the 2-cyano group was necessary for the peroxisome proliferator-activated receptor γ (PPARγ) agonist activity of these isomers. aacrjournals.org The stereochemistry at C-18, which differentiates the α and β isomers and affects the conformation of the E-ring, leads to selective receptor modulation. aacrjournals.org This highlights that the 2-cyano-1-en-3-one moiety in ring A is essential for the biological activity of these analogues. scienceopen.com Synthetic analogues of glycyrrhetinic acid with cyano- and enone- functionalities in the A-ring have demonstrated potent anti-inflammatory and cytotoxic activities. nih.gov

Mechanistic Investigations of Biological Activities Preclinical and in Vitro

Enzyme Inhibition Studies

Methyl glycyrrhetinate (B1240380) and its derivatives have been shown to interact with and inhibit a variety of enzymes, suggesting potential therapeutic applications.

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Studies have shown that methyl glycyrrhetinate and its glycoside derivatives exhibit significant inhibitory activity against α-glucosidase. nih.govresearchgate.net

Kinetic analyses have revealed that these compounds often act as non-competitive inhibitors. nih.gov This indicates that they bind to a site on the enzyme different from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without directly competing with the substrate. nih.govnih.gov The inhibitory activity is influenced by structural modifications, such as the type of monosaccharide introduced and changes to the carboxyl and hydroxyl groups of the glycyrrhetinic acid backbone. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of this compound Derivatives

Compound IC50 (mM) Inhibition Type
Glycyrrhetinic acid 0.465 Non-competitive
This compound 1.352 Non-competitive
This compound glucoside 0.759 Non-competitive
This compound galactoside 0.687 Non-competitive
Glycyrrhizic acid 2.085 Non-competitive

IC50 represents the concentration required to inhibit 50% of the enzyme's activity. Data sourced from a study on this compound glycosides. nih.gov

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a target for the treatment of type 2 diabetes and obesity. nih.gov Glycyrrhetinic acid itself is a weak inhibitor of PTP1B, but its semi-synthetic derivatives, including those of this compound, have shown significantly enhanced inhibitory potency. nih.govresearchgate.net

Derivatives with indole (B1671886) or N-phenylpyrazole groups fused to the A-ring of glycyrrhetinic acid have demonstrated IC50 values in the low micromolar range. researchgate.net Kinetic studies have identified some of these derivatives as non-competitive inhibitors, suggesting they bind to an allosteric site on the PTP1B enzyme. nih.govresearchgate.net This allosteric binding prevents the conformational changes necessary for the enzyme's catalytic activity. nih.govplos.org

Table 2: PTP1B Inhibitory Activity of Selected Glycyrrhetinic Acid Derivatives

Compound IC50 (µM)
Glycyrrhetinic acid 62.0
Indole-GA derivative (4f) 2.5
N-phenylpyrazole-GA derivative (5f) 4.4
Ursolic acid (positive control) 5.6
Suramin (positive control) 4.1

IC50 represents the concentration required to inhibit 50% of the enzyme's activity. Data sourced from a study on indole- and pyrazole-glycyrrhetinic acid derivatives. nih.govresearchgate.net

Butyrylcholinesterase (BChE) is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. While its primary role is in the nervous system, it is also considered a target in the management of Alzheimer's disease. nih.gov While glycyrrhetinic acid itself can activate acetylcholinesterase, certain derivatives have been found to inhibit BChE. researchgate.net

Research into the specific inhibitory kinetics of this compound on BChE is still emerging. However, studies on related compounds, such as methylrosmarinate, have shown a linear mixed-type inhibition of BChE, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.govnih.gov

11β-Hydroxysteroid dehydrogenase type 2 (11β-HSD2) is an enzyme that inactivates cortisol to cortisone. nih.gov Inhibition of this enzyme leads to increased local concentrations of cortisol. vulcanchem.com Glycyrrhetinic acid is a well-known non-selective inhibitor of both 11β-HSD1 and 11β-HSD2. researchgate.netnih.gov

Modifications to the glycyrrhetinic acid structure, including methylation of the carboxyl group to form this compound, can influence the inhibitory activity and selectivity towards 11β-HSD2. nih.gov Studies have shown that derivatives of glycyrrhetinic acid can potently inhibit 11β-HSD2 in both cell lysates and intact cells. nih.gov Furthermore, chronic administration of high doses of glycyrrhizic acid, which is metabolized to glycyrrhetinic acid, has been shown to suppress the mRNA and protein expression of 11β-HSD2 in vivo. nih.gov

The replication of many viruses relies on the host cell's machinery, including cellular kinases which are phosphorylating enzymes. nih.gov Some antiviral compounds work by inhibiting these kinases. Glycyrrhizin (B1671929), the glycoside of glycyrrhetinic acid, and its derivatives have demonstrated antiviral activities against a range of viruses. nih.govresearchgate.net

One of the proposed mechanisms for this antiviral effect is the inhibition of viral and cellular phosphorylating enzymes that are crucial for viral replication. For instance, glycyrrhizin has been suggested to inhibit protein kinase C, which can interfere with the replication of viruses like HIV. nih.gov While direct studies on this compound's inhibition of specific viral phosphorylating enzymes are limited, the known antiviral properties of its parent compound suggest this is a plausible area of its biological activity.

Cellular and Molecular Mechanisms of Anticancer Activity

This compound and its derivatives have demonstrated promising anticancer properties in preclinical studies, acting through various cellular and molecular pathways.

These compounds have been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. nih.govscienceopen.com The induction of apoptosis is a key mechanism for eliminating cancerous cells. Studies have shown that derivatives of this compound can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. researchgate.net

The anticancer activity often involves the arrest of the cell cycle at different phases, such as the G2/M or S phase, preventing cancer cells from proliferating. tandfonline.comresearchgate.net For example, a derivative of this compound was found to cause cell cycle arrest at the S phase in Jurkat cells. mdpi.com

Furthermore, these compounds can modulate various signaling pathways that are often dysregulated in cancer. This includes the activation of tumor suppressor proteins like p53 and the inhibition of pro-survival pathways such as the NF-κB and Akt signaling pathways. brieflands.comwaocp.com For instance, a derivative of this compound has been shown to inhibit breast cancer cell growth by inducing apoptosis and activating p53. brieflands.com

Table 3: Anticancer Activity of a this compound Derivative (Compound 12)

Cell Line IC50 (µM)
KB-3-1 (cervical cancer) 0.3
KB-8-5 (multidrug-resistant cervical cancer) 1.2
HeLa (cervical cancer) 1.3
SK-N-MC (neuroblastoma) 0.8

IC50 represents the concentration required to inhibit 50% of cell growth. Data sourced from a study on novel glycyrrhetinic acid derivatives. nih.govtandfonline.com

Induction of Apoptosis

Apoptosis is a vital process of programmed cell death essential for normal tissue development and homeostasis. Dysregulation of apoptosis is a hallmark of cancer, and compounds that can induce apoptosis in cancer cells are of significant therapeutic interest. This compound and its derivatives have been shown to trigger apoptosis in various cancer cell lines. researchgate.netmdpi.com

The caspase family of proteases plays a central role in executing the apoptotic program. Research indicates that this compound and its analogs induce apoptosis through caspase-dependent mechanisms. researchgate.net For instance, some derivatives of glycyrrhetinic acid have been found to activate caspase-9 and caspase-3, key initiators and executioners of the mitochondrial apoptotic pathway. researchgate.netmdpi.com This activation leads to the cleavage of cellular substrates, ultimately resulting in the characteristic morphological and biochemical changes of apoptosis. One study demonstrated that a novel glycyrrhetinic acid derivative induced apoptosis in cancer cells through an intrinsic caspase-dependent pathway. nih.gov

The mitochondrion is a key organelle in the regulation of apoptosis. A critical event in the initiation of the mitochondrial apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). researchgate.netucl.ac.uk Studies have shown that glycyrrhetinic acid can directly act on mitochondria, leading to a loss of mitochondrial membrane potential. aacrjournals.org This depolarization of the mitochondrial membrane is a crucial step that precedes the release of other pro-apoptotic factors. nih.gov Derivatives of this compound have also been observed to cause a significant loss of mitochondrial membrane potential in cancer cells, indicating the involvement of the mitochondrial pathway in their pro-apoptotic activity. researchgate.netscienceopen.com

Following the disruption of the mitochondrial membrane potential, pro-apoptotic proteins residing in the mitochondrial intermembrane space are released into the cytosol. wikipedia.org One such crucial protein is cytochrome c. wikipedia.orgnih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates caspase-9 and initiates the caspase cascade. researchgate.netmdpi.com Research has demonstrated that glycyrrhetinic acid can induce the release of cytochrome c from mitochondria. aacrjournals.orgnih.gov This release is a key event linking mitochondrial dysfunction to the activation of the downstream apoptotic machinery.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle checkpoints. Compounds that can halt the cell cycle at specific phases provide an opportunity to inhibit tumor growth. Several studies have reported the ability of this compound derivatives to induce cell cycle arrest. nih.govscience.gov For example, certain glycyrrhetinic acid derivatives have been shown to cause cell cycle arrest at the G0/G1 or S phase in different cancer cell lines. mdpi.comresearchgate.netnih.gov One study on a novel glycyrrhetinic acid derivative demonstrated a concentration-dependent increase in the sub-G1 cell population, indicative of apoptosis, which was accompanied by a decrease in the number of cells in the G1 and S phases. nih.govscienceopen.com Another investigation revealed that a derivative of glycyrrhetinic acid induced cell cycle arrest at the S phase. uc.pt In non-small cell lung cancer cells, glycyrrhetinic acid was found to induce G0/G1 phase arrest. nih.gov

Table 1: Effect of Glycyrrhetinic Acid Derivatives on Cell Cycle

Cell LineCompoundEffectReference
A549Glycyrrhetinic acid derivativeS phase arrest researchgate.net
A549 and H460Glycyrrhetinic acidG0/G1 phase arrest nih.gov
KB-3-1Glycyrrhetinic acid derivativeDecrease in G1 and S phases nih.govscienceopen.com
JurkatGlycyrrhetinic acid derivativeS phase arrest uc.pt
MCF-7Acetyl glycyrrhetinic acid methyl esterSub-G1 phase arrest brieflands.com

Inhibition of Cell Proliferation and Colony Formation

A fundamental characteristic of cancer is rampant cell proliferation and the ability of single cells to form colonies. The anti-cancer potential of this compound and its derivatives is further evidenced by their ability to inhibit these processes. researchgate.netnih.gov Numerous studies have demonstrated that these compounds can significantly reduce the proliferation of various cancer cell lines in a dose-dependent manner. nih.govmdpi.com Furthermore, colony formation assays have shown that treatment with glycyrrhetinic acid derivatives can suppress the ability of cancer cells to grow into colonies, indicating an inhibition of their clonogenic potential. brieflands.comnih.gov

Table 2: Inhibitory Effects of Glycyrrhetinic Acid Derivatives on Cell Proliferation and Colony Formation

Cell LineCompoundObserved EffectReference
U251 GBMGlycyrrhetinic acidInhibition of cell proliferation and colony formation nih.govmdpi.com
A549Glycyrrhetinic acid derivativeInhibition of cell proliferation researchgate.net
MCF-7Acetyl glycyrrhetinic acid methyl esterInhibition of colony formation brieflands.com
Various cancer cell linesGlycyrrhetinic acid derivativesInhibition of cell proliferation nih.govmdpi.com

Modulation of Signaling Pathways

The biological activities of this compound are mediated through its interaction with and modulation of various intracellular signaling pathways that are often dysregulated in diseases like cancer.

Akt/mTOR and PI3K/Akt Pathways: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. kegg.jpyoutube.com Glycyrrhetinic acid has been shown to modulate this pathway. researchgate.net It can inhibit the phosphorylation of Akt, a key protein in the pathway, thereby interfering with downstream signaling. uc.ptnih.gov By regulating the PI3K/Akt pathway, glycyrrhetinic acid can influence insulin response and glucose metabolism. nih.gov Some studies suggest that the activation of PI3K/Akt signaling can be a pro-inflammatory driver, and its modulation by compounds like this compound could have therapeutic implications. nih.gov

ERK and MAPK Pathways: The Extracellular signal-regulated kinase (ERK) and Mitogen-activated protein kinase (MAPK) pathways are involved in transmitting signals from the cell surface to the nucleus, influencing a wide range of cellular processes including proliferation, differentiation, and apoptosis. usp.br Glycyrrhetinic acid has been found to activate the ERK pathway, which in some contexts, can trigger a protective autophagic response. acs.orgnih.gov However, the role of ERK activation can be cell-type dependent, as other studies have shown that inhibition of the ERK pathway can enhance glycyrrhetinic acid-induced cell death. acs.org

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. nih.govfrontiersin.org Glycyrrhetinic acid and its derivatives have been shown to be potent inhibitors of the NF-κB pathway. researchgate.netmdpi.com This inhibition is a significant mechanism underlying their anti-inflammatory and anti-tumor effects. nih.govfrontiersin.org By blocking NF-κB activation, these compounds can sensitize cancer cells to apoptosis. researchgate.net

PPARγ Pathway: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in cell differentiation and apoptosis. aacrjournals.orgnih.gov Certain synthetic derivatives of this compound have been identified as PPARγ agonists. aacrjournals.orgnih.gov The activation of PPARγ by these compounds can induce the expression of genes associated with growth inhibition and apoptosis in cancer cells. aacrjournals.orgnih.gov

Autophagy Modulation

This compound's precursor, 18β-glycyrrhetinic acid (18β-GA), has been shown to modulate autophagy in cancer cells, a process that can either promote cell survival or lead to cell death. researchgate.netnih.gov In luminal A subtype breast cancer cells, such as MCF-7 and T-47D, 18β-GA has been observed to induce caspase-dependent apoptosis and the accumulation of LC3-II, a key autophagy marker, suggesting a blockage of the autophagic flux. researchgate.netnih.gov This modulation of autophagy by 18β-GA appears to be cytotoxic, promoting apoptosis and activating the JNK signaling pathway. researchgate.netnih.gov

The interplay between 18β-GA-induced apoptosis and autophagy is complex. The pro-survival or pro-death role of autophagy in breast cancer is a subject of ongoing investigation. nih.gov Studies have shown that inducing autophagy with rapamycin (B549165) can enhance the apoptotic effects of 18β-GA, while inhibiting autophagy with 3-methyladenine (B1666300) (3-MA) can reverse them. researchgate.netnih.gov This suggests that the modulation of autophagy by 18β-GA is a critical factor in its anti-cancer activity. nih.gov Furthermore, 18β-GA has been found to trigger a protective autophagy in hepatocellular carcinoma (HCC) cells through the activation of extracellular regulated protein kinases (ERK). acs.org Inhibiting this autophagy or ERK activation enhances the proliferative inhibition and apoptosis induced by 18β-GA. acs.org Similarly, in non-small cell lung cancer cells, 18β-GA induces cytoprotective autophagy by activating the IRE1α-JNK/c-jun pathway. oncotarget.com

Table 1: Effects of 18β-glycyrrhetinic acid on Autophagy in Cancer Cells

Cell LineEffectKey Findings
MCF-7 (Breast Cancer) Induces apoptosis and blocks autophagic flux. researchgate.netnih.govAccumulation of LC3-II. researchgate.netnih.gov
T-47D (Breast Cancer) Induces apoptosis and upregulates LC3-II conversion. researchgate.netnih.govSensitized to 18β-GA-induced apoptosis by rapamycin. researchgate.netnih.gov
HepG2 (Hepatocellular Carcinoma) Induces protective autophagy. acs.orgMediated by activation of the ERK pathway. acs.org
A549 & NCI-H1299 (Non-Small Cell Lung Cancer) Induces cytoprotective autophagy. oncotarget.comMediated by the IRE1α-JNK/c-jun pathway. oncotarget.com

Effects on Cancer Cell Invasion and Migration

Derivatives of glycyrrhetinic acid have demonstrated the ability to inhibit the invasion and migration of cancer cells. For instance, a derivative of 18β-glycyrrhetinic acid has been shown to significantly reduce the migration, invasion, and wound-healing capabilities of colorectal cancer cells. nih.gov This effect is associated with the downregulation of matrix metalloproteinase (MMP) expression. nih.gov

In another study, a derivative of glycyrrhetinic acid, 3-acetyl-18β-glycyrrhetinic-30-methyl ester (AM-GA), was found to inhibit the migration of breast cancer cells (MCF-7) in a wound-healing assay. brieflands.com This compound also inhibited colony formation, indicating its potential to suppress the metastatic spread of cancer. brieflands.com

Sensitization of Multidrug-Resistant Cancer Cells

Certain derivatives of glycyrrhetinic acid have shown promise in overcoming multidrug resistance in cancer cells. One such derivative, compound 9m, exhibited potent cytotoxic activity against a range of human cancer cell lines, including those with a multidrug-resistant phenotype. researchgate.net This suggests a potential role for these compounds in treating cancers that have become resistant to conventional chemotherapy. The mechanism for this sensitization is an area of active research.

Regulation of Gene Expression (e.g., Caveolin-1 (B1176169), KLF-4)

This compound derivatives have been found to regulate the expression of genes involved in tumor suppression, such as caveolin-1 and Krüppel-like factor 4 (KLF-4). In colon cancer cells, cyano-substituted analogues of glycyrrhetinic acid, namely β-CDODA-Me and α-CDODA-Me, have been shown to induce the expression of caveolin-1 and KLF-4. aacrjournals.org

Caveolin-1 is a protein whose expression is linked to reduced cancer cell proliferation and anchorage-independent growth. aacrjournals.org KLF-4 is a transcription factor that acts as a tumor suppressor in gastric and colon cancer. aacrjournals.org The induction of these genes by the glycyrrhetinic acid derivatives was found to be dependent on the peroxisome proliferator-activated receptor γ (PPARγ). aacrjournals.org Interestingly, the induction of caveolin-1 and KLF-4 by these compounds was cell-dependent, highlighting the selective nature of their activity. aacrjournals.org KLF-4, in turn, can act as a transcriptional activator of epithelial genes and a repressor of mesenchymal genes, playing a central role in maintaining epithelial cell differentiation and preventing epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. plos.org

Table 2: Regulation of Gene Expression by this compound Derivatives

GeneEffectCancer Cell Line(s)Key Findings
Caveolin-1 InducedSW480, HT-29, HCT-15 (Colon)β-CDODA-Me induced expression in all three cell lines; α-CDODA-Me induced expression in HT-29 and HCT-15. aacrjournals.org
KLF-4 InducedSW480, HT-29 (Colon)Both α-CDODA-Me and β-CDODA-Me induced KLF-4 mRNA levels. aacrjournals.org

Anti-inflammatory Action Pathways

Modulation of Pro-inflammatory Cytokines and Chemokines (e.g., IL-1β, IL-6, IL-12, TNF-α, MCP-1, MIP-1α)

Derivatives of glycyrrhetinic acid have demonstrated significant anti-inflammatory properties through the modulation of various pro-inflammatory cytokines and chemokines. Studies have shown that these compounds can downregulate the production of key inflammatory mediators such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net For example, in a mouse model of colitis, glycyrrhizin, a precursor to glycyrrhetinic acid, was found to decrease the colonic levels of IFN-α, IL-12, TNF-α, and IL-17. nih.gov

Furthermore, dipotassium (B57713) glycyrrhizinate (DPG), another derivative, has been shown to reduce the expression of TNF-α, IL-1β, and IL-6 in vitro. nih.gov In vivo, DPG treatment in a colitis model resulted in the downregulation of these same pro-inflammatory cytokines. nih.govsemanticscholar.org The anti-inflammatory effects of these compounds are often attributed to the inhibition of signaling pathways like NF-κB and MAPKs. researchgate.net

Upregulation of Anti-inflammatory Cytokines (e.g., IL-10)

In addition to suppressing pro-inflammatory cytokines, derivatives of glycyrrhetinic acid can also enhance the production of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10). IL-10 plays a crucial role in regulating inflammatory responses. nih.gov

In a study on skin wound healing, dipotassium glycyrrhizinate (DPG) was found to significantly increase the expression of IL-10. semanticscholar.orgnih.gov This upregulation of IL-10 was associated with a reduction in pro-inflammatory markers. semanticscholar.orgnih.gov Similarly, in a mouse model of colitis, glycyrrhizin administration led to an increase in the anti-inflammatory cytokine IL-10. nih.gov This dual action of suppressing pro-inflammatory mediators while promoting anti-inflammatory ones underscores the potent immunomodulatory effects of these compounds.

Inhibition of Inflammatory Signaling Pathways (e.g., NF-κB, MAPKs, PI3K/Akt)

This compound, a derivative of glycyrrhetinic acid, has been the subject of preclinical and in vitro studies to elucidate its anti-inflammatory mechanisms. These investigations have revealed its ability to modulate key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and phosphatidylinositol 3-kinase (PI3K)/Akt.

Glycyrrhetinic acid (GA), the parent compound of this compound, has been shown to inhibit the activation of NF-κB. nih.govnih.gov This transcription factor plays a pivotal role in the inflammatory response by regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The inhibitory effect on NF-κB is thought to be mediated through the suppression of upstream signaling molecules. nih.govnih.gov

Specifically, GA has been found to impede the activation of MAPKs, such as extracellular signal-regulated kinase (ERK) and p38 MAPK. nih.govmdpi-res.com These kinases are crucial for signal transduction from the cell surface to the nucleus, leading to the activation of transcription factors like NF-κB. Furthermore, studies have demonstrated that GA can suppress the PI3K/Akt signaling pathway. nih.govmdpi-res.com This pathway is involved in regulating various cellular processes, including inflammation, and its inhibition by GA contributes to the downregulation of NF-κB activity. science.govuc.pt By targeting these interconnected signaling cascades, this compound and its parent compound can effectively attenuate the inflammatory response at a molecular level.

The anti-inflammatory mechanism of GA involves the inhibition of NF-κB-dependent inflammatory responses by directly targeting the MAPK and PI3K/Akt pathways. nih.gov In preclinical models, topical application of GA was found to reduce the expression of inflammatory mediators like iNOS and COX-2 by blocking the activation of the PI3K/Akt signaling pathway and subsequently NF-κB. nih.gov

Table 1: Effects of Glycyrrhetinic Acid on Inflammatory Signaling Pathways

Signaling PathwayEffect of Glycyrrhetinic AcidKey Findings
NF-κB InhibitionSuppresses activation, leading to reduced expression of pro-inflammatory genes. nih.govnih.gov
MAPKs (ERK, p38) InhibitionBlocks upstream signaling, contributing to NF-κB inhibition. nih.govmdpi-res.com
PI3K/Akt InhibitionDownregulates this pathway, further suppressing NF-κB activation. nih.govmdpi-res.comscience.govuc.pt

HMGB1 Binding and Secretion Reduction

High-mobility group box 1 (HMGB1) is a nuclear protein that, when released into the extracellular space, acts as a potent pro-inflammatory cytokine. nih.gov Research has identified glycyrrhizin, a glycoside of glycyrrhetinic acid, as an inhibitor of HMGB1. nih.govnih.gov The aglycone, glycyrrhetinic acid, which is the core structure of this compound, is considered the primary pharmacophore responsible for binding to HMGB1. researchgate.net

Preclinical studies have demonstrated that glycyrrhizin can significantly reduce the secretion of HMGB1 from activated immune cells, such as lipopolysaccharide (LPS)-stimulated RAW 246.7 macrophages. nih.gov This reduction in extracellular HMGB1 is a key mechanism underlying the anti-inflammatory effects of glycyrrhizin and its derivatives. The inhibition of HMGB1 release helps to dampen the inflammatory cascade, as HMGB1 is known to activate various inflammatory pathways. nih.gov

The mechanism by which glycyrrhizin reduces HMGB1 secretion involves the p38/Nrf2-dependent induction of heme oxygenase-1 (HO-1). nih.gov This indicates a connection between the antioxidant and anti-inflammatory pathways modulated by these compounds. By preventing the release of this "late" mediator of inflammation, this compound and related compounds may offer a therapeutic advantage in controlling sustained inflammatory responses. nih.gov

TLR4 Antagonism

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system that recognizes bacterial lipopolysaccharide (LPS) and triggers a potent inflammatory response. researchgate.net Glycyrrhizin and its derivatives have been shown to exhibit antagonistic effects on TLR4. nih.gov This direct interaction with TLR4 prevents the initiation of downstream signaling cascades that lead to the production of pro-inflammatory cytokines and other mediators. researchgate.netencyclopedia.pub

In vitro and preclinical models have shown that by acting as a TLR4 antagonist, glycyrrhizin can suppress the activation of NF-κB and the subsequent inflammatory response. encyclopedia.pub This antagonistic activity at TLR4 provides a direct mechanism for the anti-inflammatory properties of these compounds, independent of their effects on intracellular signaling pathways. The ability to block this initial trigger of the innate immune response is a significant aspect of the anti-inflammatory profile of this compound's parent compounds. While some studies on glycyrrhetinic acid showed it did not affect TLR4 expression, it did suppress downstream signaling. science.gov

Complement Pathway Modulation

The complement system is a critical component of the innate immune system that, when activated, can lead to inflammation and cell damage. nih.govexplorationpub.comfrontiersin.org It can be activated through three main pathways: the classical, lectin, and alternative pathways. explorationpub.comfrontiersin.org Dysregulation of the complement pathway is implicated in various inflammatory and autoimmune diseases. nih.govfrontiersin.org

Preclinical studies suggest that compounds related to this compound may modulate the complement pathway, although the specific mechanisms are still under investigation. The alternative pathway, in particular, has been identified as playing a crucial role in the generation of tissue injury in several disease models. nih.gov The ability to modulate this pathway could represent another facet of the anti-inflammatory effects of this compound. Further research is needed to fully elucidate the interactions between this compound and the various components of the complement cascade.

Neutrophil Function Modulation and Reactive Oxygen Species (ROS) Generation Inhibition

Neutrophils are key effector cells in the acute inflammatory response. Upon activation, they can release a variety of inflammatory mediators and generate reactive oxygen species (ROS) through the action of NADPH oxidase. nih.gov This "respiratory burst" is a crucial mechanism for host defense but can also contribute to tissue damage if not properly regulated. nih.gov

Studies have shown that compounds related to this compound can modulate neutrophil function and inhibit the generation of ROS. For instance, the antioxidant (+)-borneol has been demonstrated to inhibit PMA-stimulated ROS generation in neutrophils. nih.gov This inhibition of ROS production is a key mechanism for reducing inflammation-associated tissue damage. By suppressing the generation of these highly reactive molecules, this compound may help to control the destructive aspects of the inflammatory response.

Antioxidant Mechanisms

Activation of Nrf2/HO-1 Signaling Pathway

The nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway is a major cellular defense mechanism against oxidative stress. nih.gov Nrf2 is a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including HO-1. nih.gov

Preclinical and in vitro studies have demonstrated that glycyrrhetinic acid and its derivatives, including potentially this compound, can activate the Nrf2/HO-1 signaling pathway. nih.govresearchgate.net For example, glycyrrhizin has been shown to activate the translocation of Nrf2 to the nucleus and induce the expression of HO-1 in RAW 264.7 cells. nih.gov This activation of Nrf2 is dependent on the p38 MAPK pathway. nih.gov

The induction of HO-1 by these compounds has significant anti-inflammatory and antioxidant consequences. nih.gov HO-1 is an enzyme that catabolizes heme into carbon monoxide, biliverdin (B22007) (which is subsequently converted to bilirubin), and free iron. nih.gov These products have their own anti-inflammatory, antioxidant, and anti-apoptotic properties. The activation of the Nrf2/HO-1 pathway is a key mechanism by which this compound and related compounds exert their protective effects against oxidative stress and inflammation. nih.govencyclopedia.pubresearchgate.net

Table 2: Research Findings on Nrf2/HO-1 Pathway Activation by Glycyrrhizin/Glycyrrhetinic Acid

Study ModelKey FindingReference
RAW 264.7 cellsGlycyrrhizin activates Nrf2 translocation and induces HO-1 expression. nih.gov
RAW 264.7 cellsThe induction of HO-1 by glycyrrhizin is dependent on the p38 MAPK pathway. nih.gov
In vitro studiesGlycyrrhetinic acid activates the Nrf2/HO-1 pathway. researchgate.net
Cardiac cellsGlycyrrhetinic acid suppresses oxidative stress and inflammation through activation of the Nrf2 and HO-1 pathways. encyclopedia.pub

Reduction of Oxidative Stress Markers (e.g., MDA)

This compound has been investigated for its potential to mitigate oxidative stress by reducing the levels of oxidative markers such as malondialdehyde (MDA). MDA is a well-known product of lipid peroxidation and serves as a key indicator of oxidative damage to cellular membranes. Research has shown that related glycyrrhetinic acid compounds can significantly decrease MDA levels in various tissues. For instance, in models of liver injury, treatment with glycyrrhetinic acid derivatives has been associated with a reduction in MDA, suggesting a protective effect against oxidative damage. science.govencyclopedia.pubnih.gov This reduction in lipid peroxidation is a crucial aspect of the compound's antioxidant activity, helping to maintain cellular integrity and function in the face of oxidative challenge. encyclopedia.pub

Enhancement of Antioxidant Enzyme Activities (e.g., SOD, GPx, GSTs)

Beyond the direct reduction of oxidative stress markers, this compound and its parent compounds contribute to the cellular antioxidant defense system by enhancing the activity of key antioxidant enzymes. These enzymes, including superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and glutathione-S-transferases (GSTs), play a vital role in neutralizing reactive oxygen species (ROS). nih.govnih.govresearchgate.net Studies have demonstrated that administration of glycyrrhetinic acid derivatives can lead to increased activity of these enzymes in various experimental models. nih.govresearchgate.net For example, in preclinical models of doxorubicin-induced toxicity, pre-treatment with a glycyrrhetinic acid derivative significantly increased SOD and GPx levels. nih.gov Similarly, in models of intestinal inflammation, an elevation in SOD activity was observed following treatment. nih.gov This enhancement of the endogenous antioxidant enzyme network suggests a mechanism by which this compound can bolster the cell's intrinsic ability to combat oxidative stress. encyclopedia.pubresearchgate.net

Table 1: Effect of Glycyrrhetinic Acid Derivatives on Antioxidant Enzyme Activities

Enzyme Effect Experimental Model
Superoxide Dismutase (SOD) Increased activity Doxorubicin-induced toxicity nih.gov
Glutathione Peroxidase (GPx) Increased activity Doxorubicin-induced toxicity nih.gov

Electron Transfer Processes

The antioxidant properties of glycyrrhetinic acid, the parent compound of this compound, are intrinsically linked to its involvement in electron transfer processes. aip.orgdntb.gov.ua Electron transfer is a fundamental reaction in biological systems, and the ability of a compound to donate or accept electrons determines its antioxidant or pro-oxidant character. Studies utilizing techniques such as chemically induced dynamic nuclear polarization (CIDNP) have explored the mechanisms of electron transfer reactions involving glycyrrhetinic acid. aip.orgdntb.gov.ua These investigations have shed light on the affinity of glycyrrhetinic acid for solvated and free electrons, suggesting that it can act as an electron acceptor. aip.orgdntb.gov.ua This capacity to participate in electron transfer reactions is crucial for neutralizing free radicals and mitigating oxidative damage. acs.orgnih.gov

Free Radical Interactions

A key aspect of the antioxidant activity of this compound's parent compound, glycyrrhetinic acid, is its direct interaction with free radicals. aip.orgresearchgate.nettandfonline.com Free radicals are highly reactive molecules that can cause significant damage to cellular components. Glycyrrhetinic acid has been shown to be an effective scavenger of free radicals. aip.org Research indicates that glycyrrhetinic acid can interact with and neutralize superoxide radicals, which are a primary type of reactive oxygen species generated in biological systems. aip.org This free radical scavenging ability is a critical mechanism underlying the compound's protective effects against oxidative stress-related cellular damage. aip.org

Antiviral Mechanisms

Inhibition of Viral Replication (e.g., HIV, Coronaviruses, Influenza, Herpes, Flaviviruses)

This compound and its derivatives have demonstrated a broad spectrum of antiviral activity, inhibiting the replication of a diverse range of viruses. frontiersin.org In the context of Human Immunodeficiency Virus (HIV), glycyrrhizin, a precursor to glycyrrhetinic acid, has been shown to inhibit HIV replication in a dose-dependent manner and completely block HIV-induced plaque formation in cell cultures. frontiersin.orgnih.govresearchgate.netjst.go.jp Derivatives of glycyrrhetinic acid have also exhibited inhibitory effects against HIV-1 protease. researchgate.net

Regarding coronaviruses, including SARS-CoV-2, glycyrrhizic acid has been found to inhibit viral replication. nih.govnih.govplos.orgmdpi.com The antiviral action is thought to involve interference with the processing and accumulation of viral spike glycoproteins, which are essential for the assembly of infectious progeny viruses. plos.org

The replication of the influenza virus is also susceptible to inhibition by glycyrrhetinic acid derivatives. mdpi.comsci-hub.senih.gov Studies have shown that these compounds can interfere with the early stages of viral replication and reduce virus-induced lung inflammation. sci-hub.senih.gov

Furthermore, glycyrrhetinic acid and its derivatives have shown activity against herpes simplex virus (HSV). kitasato-u.ac.jpbrieflands.comwho.int They have been observed to inactivate HSV particles and reduce viral activity. brieflands.com

The antiviral activity extends to flaviviruses as well. Derivatives of glycyrrhetinic acid have been identified as potent inhibitors of the Zika virus (ZIKV), a member of the Flaviviridae family. sci-hub.se These compounds were found to inhibit ZIKV-induced cytopathic effects and the production of viral proteins. sci-hub.se

Table 2: Antiviral Activity of Glycyrrhetinic Acid and its Derivatives

Virus Finding
HIV Inhibition of viral replication and protease activity nih.govresearchgate.net
Coronaviruses Inhibition of viral replication nih.govnih.govplos.org
Influenza Inhibition of viral replication and lung inflammation mdpi.comsci-hub.senih.gov
Herpes Simplex Virus Inactivation of viral particles and reduction of viral activity brieflands.com

Modulation of Viral Entry Mechanisms (e.g., TMPRSS2 expression)

In addition to inhibiting viral replication, a key antiviral mechanism of glycyrrhetinic acid, the parent compound of this compound, involves the modulation of viral entry into host cells. nih.govresearchgate.netxiahepublishing.com A critical step in the entry of several viruses, including coronaviruses and influenza viruses, is the priming of the viral spike protein by host cell proteases. One such crucial protease is the Transmembrane Serine Protease 2 (TMPRSS2). nih.govresearchgate.netfrontiersin.org Research has indicated that glycyrrhetinic acid can lead to a reduced expression of TMPRSS2. nih.govresearchgate.net By downregulating the expression of this key enzyme, glycyrrhetinic acid may restrict the virus's ability to enter the host cell, thereby providing a significant barrier to the initiation of infection. nih.govresearchgate.netxiahepublishing.com

Enhancement of Interferon Secretion

Research suggests that glycyrrhizin and its derivatives, including this compound, may enhance the production of interferon-gamma. google.com Glycyrrhizin has been observed to stimulate the secretion of interferon 1ß in respiratory tract cells. frontiersin.org Furthermore, glycyrrhizin has been associated with the induction of endogenous interferons, which play a crucial role in the body's antiviral response. nih.govresearchgate.net The activation of interferon-stimulated genes (ISGs) is a key part of the antiviral mechanism, leading to the production of proteins that inhibit viral infection. reactome.org Studies have shown that genes involved in the antiviral and interferon response, such as PARP9, MX1, and USP18, are regulated by methylation, which can be influenced by viral infections like HIV-1. nih.govplos.org

Reduction of Viral Latency

Glycyrrhizic acid (GA), a related compound, has demonstrated the ability to disrupt latent Kaposi's sarcoma-associated herpesvirus (KSHV) infection. science.gov It achieves this by downregulating the expression of the latency-associated nuclear antigen (LANA) and upregulating the viral cyclin, leading to selective cell death in KSHV-infected cells. science.gov This reduction in LANA levels reactivates p53, increases reactive oxygen species (ROS), and causes mitochondrial dysfunction, ultimately resulting in apoptosis of the infected cells. nih.govscience.gov These findings suggest a potential for glycyrrhizin and its derivatives to interfere with the mechanisms that maintain viral latency, offering a potential avenue for eradicating persistent viral infections. science.govresearchgate.net

Antimicrobial and Antitubercular Mechanisms

Antitubercular Activity against Mycobacterium tuberculosis

This compound has been investigated for its potential activity against Mycobacterium tuberculosis. In one study, derivatives of glycyrrhetinic acid, including this compound, were synthesized and evaluated for their antitubercular properties. benthamdirect.comresearchgate.netresearchgate.net The antitubercular activity was determined against Mycobacterium tuberculosis H37Ra using an agar (B569324) dilution assay. benthamdirect.comresearchgate.net While some derivatives showed improved activity over the parent molecule, further research is needed to fully elucidate the specific mechanisms of action. benthamdirect.comresearchgate.net The methylcitrate cycle is crucial for the metabolism and growth of M. tuberculosis, particularly when utilizing fatty acids as a carbon source. nih.gov High-throughput screening has been employed to identify novel inhibitors of M. tuberculosis growth within macrophages. nih.gov

Table 1: Antitubercular Activity of Glycyrrhetinic Acid Derivatives

CompoundMIC (mM) against M. tuberculosis H37Ra
This compound (GA-1)>106.157
3-O-(4-methyl-phenyl)-ethanoyl this compound (GA-1a)38.76 - 51.546
3-O-(4-fluoro phenyl)-ethanoyl this compound (GA-1c)38.76 - 51.546
3-O-(4-methoxy trans cinnamyl)-ethanoyl this compound (GA-1e)38.76 - 51.546
3-O-{(4-chlorophenyl)-ethanoyl this compound (GA-1g)38.76 - 51.546
3-O-(4-aminobenzoyl)- this compound (GA-1h)20.695

Data sourced from multiple studies. benthamdirect.comresearchgate.net

Reversal of Antibiotic Resistance (e.g., Mycobacterium bovis)

There is currently limited specific information available regarding the direct role of this compound in reversing antibiotic resistance in Mycobacterium bovis. However, research into related compounds and general mechanisms of antimicrobial action may provide some insights.

Antifungal Activity (e.g., Trichophyton mentagrophytes)

Extracts from Glycyrrhiza glabra have demonstrated antifungal activity against Trichophyton mentagrophytes. nih.gov Studies have shown that certain glycosides of this compound, specifically the β-maltoside and β-lactoside derivatives, exhibit strong antifungal effects against this dermatophyte. researchgate.net The mechanism of action of antifungal agents against T. mentagrophytes is an area of active research, with studies investigating drug resistance and the effects of various substances on fungal growth and metabolism. nih.govnih.govresearchgate.net The taxonomy of the Trichophyton mentagrophytes complex is also under investigation to better understand species distinctions and their clinical implications. nih.gov

Hepatoprotective Mechanisms

Glycyrrhetinic acid and its derivatives, including this compound, are known for their hepatoprotective properties. nih.govscience.govtandfonline.com These compounds have been shown to protect liver tissue from damage induced by toxins like carbon tetrachloride. nih.govresearchgate.net Glycyrrhizic acid, a related compound, has been used in the treatment of chronic hepatitis. nih.govresearchgate.net The hepatoprotective effects are attributed to various mechanisms, including anti-inflammatory actions and the modulation of cellular processes. tandfonline.comnih.gov Studies have explored the use of glycyrrhizic acid in combination with other compounds for enhanced liver protection. nih.gov Furthermore, research has investigated the potential of these compounds to prevent the development of hepatocellular carcinoma. nih.gov

Protection against Hypoxia-Reoxygenation and Ischemia/Reperfusion Injury

Hypoxia-reoxygenation (H/R) and ischemia/reperfusion (I/R) are critical events in various pathologies, including stroke and myocardial infarction, leading to significant cellular damage through oxidative stress and inflammation. Preclinical studies have demonstrated that glycyrrhetinic acid (GA) and its precursor, glycyrrhizin (GL), offer neuroprotective and cardioprotective effects in models of I/R injury. The primary mechanisms involve the suppression of inflammatory cascades and the mitigation of oxidative damage.

In models of focal cerebral I/R, treatment with these compounds has been shown to significantly reduce infarct volume and improve neurological outcomes. frontiersin.org This protective effect is linked to the downregulation of key inflammatory and oxidative stress-related molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS). frontiersin.org The inhibition of the high mobility group box 1 (HMGB1) protein, a critical mediator of post-ischemic inflammation, has been identified as a key target. frontiersin.org Furthermore, investigations using PC12 cells subjected to hypoxic conditions revealed that GA protects against neuronal damage by enhancing the intracellular antioxidant system and modulating the PI3K/Akt signaling pathway, which is crucial for cell survival. nih.gov

Table 1: Summary of Preclinical Findings on Protection Against Hypoxia-Reoxygenation and Ischemia/Reperfusion Injury

CompoundModel SystemKey Mechanistic FindingsReference
GlycyrrhizinRat model of focal cerebral ischemia/reperfusionReduced infarct volume; inhibited expression of TNF-α, iNOS, IL-1β, and IL-6; antagonized HMGB1 cytokine activity. frontiersin.org
Glycyrrhetinic AcidIn vitro PC12 cells (hypoxic damage)Decreased reactive oxygen species (ROS) production; activated PI3K/Akt signaling pathway; prevented mitochondria-induced apoptosis. nih.gov
Glycyrrhetinic AcidMouse model of global cerebral ischemia/reperfusionDemonstrated neuroprotective effects against oxidative and neuronal damage. nih.gov
GlycyrrhizinRat model of myocardial ischemic injuryReduced oxidative stress and inflammatory cytokines; increased Nrf2 antioxidant response; decreased NF-κB activation. mdpi.com

Attenuation of Drug-Induced Hepatotoxicity

Drug-induced liver injury (DILI) is a significant cause of acute liver failure. The hepatoprotective properties of glycyrrhetinic acid have been extensively studied in preclinical models using hepatotoxic agents such as acetaminophen (B1664979) (APAP) and carbon tetrachloride (CCl₄).

In cases of APAP-induced hepatotoxicity, an overdose leads to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), primarily through the action of the cytochrome P450 2E1 (CYP2E1) enzyme. This depletes glutathione (GSH) stores and causes severe oxidative stress and cell death. Preclinical studies show that pretreatment with glycyrrhetinic acid significantly alleviates APAP-induced liver injury. nih.gov The mechanism involves the downregulation of CYP2E1 expression, which reduces the formation of NAPQI. nih.gov Consequently, this leads to the preservation of GSH levels, a reduction in reactive oxygen species (ROS) production, and decreased hepatocellular apoptosis. nih.gov Furthermore, GA was found to inhibit the HMGB1-TLR4 signaling pathway, a key inflammatory cascade activated during APAP-induced liver damage, thereby reducing the production of TNF-α and IL-1β. nih.gov

Similarly, in the CCl₄-induced liver fibrosis model, which involves lipid peroxidation and inflammatory damage, glycyrrhetinic acid and glycyrrhizin demonstrate potent protective effects. nih.govnih.gov Treatment attenuates the elevation of serum aminotransferases (ALT and AST) and reduces hepatic malondialdehyde (MDA), a marker of lipid peroxidation. nih.govnih.gov The protective mechanism includes the upregulation of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) and the downregulation of pro-inflammatory mediators such as TNF-α, iNOS, and cyclooxygenase-2 (COX-2). nih.govnih.govjst.go.jp Studies also indicate that these compounds ameliorate CCl₄-induced liver fibrosis by inhibiting hepatocyte apoptosis and the activation of hepatic stellate cells. wjgnet.com

Table 2: Summary of Research on Attenuation of Drug-Induced Hepatotoxicity

Hepatotoxic AgentCompoundModel SystemObserved Protective MechanismsReference
Acetaminophen (APAP)Glycyrrhetinic AcidMouse modelDownregulated CYP2E1 expression; increased GSH levels; reduced ROS production; inhibited HMGB1-TLR4 signaling. nih.gov
Carbon Tetrachloride (CCl₄)Glycyrrhizic AcidRat modelInhibited hepatocyte apoptosis via p53-dependent mitochondrial pathway; inhibited hepatic stellate cell activation. wjgnet.com
Carbon Tetrachloride (CCl₄)GlycyrrhizinMouse modelAttenuated serum aminotransferase and MDA levels; induced heme oxygenase-1; downregulated TNF-α, iNOS, and COX-2. nih.govjst.go.jp
Carbon Tetrachloride (CCl₄)Glycyrrhetinic AcidMouse modelReduced lipid peroxidation; increased activities of SOD, GSH-Px, and CAT; upregulated Nrf2 signaling. nih.gov
CisplatinGlycyrrhizic AcidRat model and LO2 cellsAttenuated endoplasmic reticulum (ER) stress by reducing p-IRE1α, GRP78, and ATF6; inhibited hepatocyte apoptosis. frontiersin.org
α-Naphthylisothiocyanate (ANIT)Glycyrrhetinic AcidMouse modelModulated bile acid transporters (NTCP, BSEP, MRP2); inhibited NF-κB inflammatory pathway; regulated mitochondrial apoptosis (Bcl-2/Bax). frontiersin.org

Modulation of Hepatic Cell Functions

Glycyrrhetinic acid exerts a profound influence on the function of various hepatic cells, including hepatocytes and hepatic stellate cells (HSCs), and can modulate liver-specific metabolic pathways.

A key aspect of its biological activity is its ability to specifically target the liver. The surface of mammalian hepatocytes expresses receptors that recognize and bind glycyrrhetinic acid. mdpi.comacs.org This property has been exploited to develop GA-modified drug delivery systems (e.g., liposomes, nanoparticles) that can selectively deliver therapeutic agents to hepatocytes, thereby enhancing efficacy and reducing systemic side effects. acs.orgnih.gov

The modulation of HSCs is central to the anti-fibrotic activity of glycyrrhetinic acid. HSCs are the primary cells responsible for producing extracellular matrix proteins, and their activation is a critical event in the development of liver fibrosis. In vitro and in vivo studies have shown that GA inhibits the activation and proliferation of HSCs. nih.gov It downregulates the expression of type I and type III procollagen (B1174764) and interferes with the potent fibrogenic signaling pathway TGF-β1/Smad. mdpi.comfrontiersin.org By preventing the transformation of quiescent HSCs into proliferative, myofibroblast-like cells, GA directly curtails the fibrotic process. nih.gov In the context of hepatocellular carcinoma, GA has also been shown to reverse the immunosuppressive environment created by HSCs. mdpi.com

Furthermore, GA has been found to influence the differentiation potential of stem cells. In vitro preconditioning of human umbilical cord-mesenchymal stem cells with glycyrrhetinic acid successfully promoted their differentiation into hepatocyte-like cells, as evidenced by the expression of hepatocyte-specific markers and the ability to store glycogen. wjgnet.com This suggests a potential role in regenerative medicine for liver diseases. wjgnet.com

Table 3: Overview of the Modulation of Hepatic Cell Functions

Cell Type/FunctionCompoundModel SystemKey FindingsReference
HepatocytesGlycyrrhetinic AcidIn vitro / In vivo drug deliveryActs as a targeting ligand for hepatocytes due to specific receptors on the cell surface, enhancing drug uptake. mdpi.comacs.orgnih.gov
Hepatic Stellate Cells (HSCs)Glycyrrhetinic AcidIn vitro cultured HSCs / Rat fibrosis modelInhibited HSC activation and proliferation; decreased production of collagen I & III; attenuated TGF-β1/Smad signaling. mdpi.comnih.govfrontiersin.org
Mesenchymal Stem CellsGlycyrrhetinic Acid / Glycyrrhizic AcidIn vitro human umbilical cord-MSCsPromoted differentiation of MSCs into functional hepatocyte-like cells. wjgnet.com
Hepatocyte MetabolismGlycyrrhetinic AcidIn vitro human liver microsomesInhibited the activity of cytochrome P450 enzymes, particularly CYP3A4. mdpi.com

Advanced Research in Drug Delivery and Formulation with Methyl Glycyrrhetinate

Supramolecular Self-Assembly for Drug Delivery Systems

Supramolecular self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. nih.gov This principle is being applied to methyl glycyrrhetinate (B1240380) to construct novel drug delivery platforms. These systems, formed from low-molecular-weight building blocks, offer advantages like well-defined structures and responsiveness to environmental stimuli. mdpi.com

Formation of Low-Molecular-Weight Supramolecular Gels

Low-molecular-weight supramolecular gels are composed of small molecules, known as gelators, that create a three-dimensional network in a solvent. rsc.org These gels have potential in the biomedical field due to their defined composition and potential for reversible formation. mdpi.com Natural product-based low-molecular-weight gels can overcome issues like poor water solubility and low bioavailability of the parent drugs. encyclopedia.pubresearchgate.netresearchgate.net

Researchers have successfully used derivatives of glycyrrhetinic acid to form these gels. For instance, modification of the hydroxyl group on the A-ring of methyl glycyrrhetinate with a pyridine (B92270) group resulted in an amphiphilic molecule capable of self-assembly. mdpi.comencyclopedia.pubnih.gov These gels can also be designed to respond to specific triggers, offering a controlled drug release mechanism. mdpi.com

Nanofiber and Organogel Formation

The self-assembly of modified this compound can lead to the formation of nanofibers. These nanofibers can then entangle to create organogels, which are gels with an organic solvent as the liquid component.

Specifically, a pyridinium-functionalized this compound derivative has been shown to self-assemble into spiral nanofibers. encyclopedia.pubnih.govresearchgate.net This assembly is driven by a combination of forces including π–π stacking, van der Waals interactions, and hydrophilic interactions in specific solvent mixtures like chloroform (B151607) and aromatic solvents. encyclopedia.pubnih.govresearchgate.net These nanofibers can further intertwine to form a transparent and chiral organogel. mdpi.comencyclopedia.pubnih.gov The resulting organogel may have a flower-like or spherical microstructure. encyclopedia.pubresearchgate.netnih.gov

Table 1: Self-Assembly Properties of Modified this compound

DerivativeSelf-Assembled StructureFormation MechanismResulting Material
Pyridinium-functionalized this compoundSpiral nanofibersπ–π stacking, van der Waals forces, hydrophobic interactionsTransparent chiral organogel

Role as a Drug Carrier and Activity Enhancer

Beyond forming its own delivery systems, this compound and its parent compound, glycyrrhetinic acid, can act as effective drug carriers and enhance the activity of other drugs. nih.govresearchgate.net Their amphiphilic nature is a key factor in this functionality. nih.govresearchgate.net

Formation of Water-Soluble Complexes with Lipophilic Drugs

A significant challenge in drug formulation is the poor water solubility of many lipophilic (fat-soluble) drugs. explorationpub.com Glycyrrhizic acid, a related compound, can form water-soluble complexes with a variety of lipophilic drugs, thereby improving their solubility and potential for absorption. nih.govresearchgate.net This is often achieved through the formation of inclusion complexes, where the lipophilic drug is encapsulated within a carrier molecule. explorationpub.commdpi.comnih.gov Cyclodextrins are commonly used for this purpose, creating a hydrophobic inner cavity to host the drug while presenting a hydrophilic exterior. explorationpub.commdpi.comresearchgate.net The formation of these complexes can improve drug stability and mask unpleasant tastes. explorationpub.comnih.gov

Membrane-Modifying Activity (Fluidity and Permeability)

Glycyrrhizic acid and its derivatives have been shown to interact with and modify cell membranes. nih.gov This interaction can lead to an increase in membrane fluidity and permeability. nih.govresearchgate.net It is hypothesized that the ability of these molecules to incorporate into the lipid bilayer of cell membranes is a key mechanism behind their therapeutic activity and their ability to enhance the action of other drugs. nih.govresearchgate.net By altering membrane properties, they can facilitate the passage of other drug molecules into the cell. nih.gov

Enhanced Cellular Uptake in Specific Cell Lines (e.g., HepG2)

The targeted delivery of drugs to specific cells is a major goal in modern medicine. Derivatives of glycyrrhetinic acid have shown promise in targeting liver cancer cells, such as the HepG2 cell line. nih.govresearchgate.net This is because receptors for glycyrrhetinic acid are overexpressed on these cells. mdpi.com

Studies have demonstrated that conjugating drugs or nanoparticles with glycyrrhetinic acid or its derivatives leads to enhanced cellular uptake by HepG2 cells. nih.govmdpi.comacs.org For example, liposomes modified with glycyrrhetinic acid and loaded with an anti-cancer drug showed significantly higher uptake in HepG2 cells compared to non-targeted liposomes. researchgate.netacs.org Similarly, a hydrogel formed from a glycyrrhetinic acid-curcumin conjugate showed enhanced cellular uptake and greater inhibition of HepG2 cell growth. nih.gov This targeting ability makes these compounds promising candidates for developing more effective liver cancer therapies. nih.govacs.org

Table 2: Research on Enhanced Cellular Uptake in HepG2 Cells

Delivery SystemDrug/PayloadKey Finding
Glycyrrhetinic acid-curcumin supramolecular hydrogelCurcumin (B1669340)Enhanced cellular uptake and inhibition of cell growth compared to control. nih.gov
Glycyrrhetinic acid-conjugated nanoparticlesResveratrolMore effective uptake of nanoparticles by HepG2 cells. nih.gov
Dual-ligand (GA and cRGD) modified liposomesDoxorubicin (B1662922)Excellent cellular uptake in HepG2 cells. acs.org
Glycyrrhetinic acid composite micellesCurcumin1.8-fold higher cellular uptake compared to free drug. mdpi.com
Paclitaxel/Norcantharidin-loaded nanoparticlesPaclitaxel, NorcantharidinSignificantly enhanced uptake of the drug. frontiersin.org

Anti-Multidrug Resistance Mechanisms

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. Research into derivatives of glycyrrhetinic acid, including its methyl ester form, has revealed promising mechanisms to counteract MDR.

One key mechanism of MDR is the overexpression of ATP-dependent membrane pumps, such as P-glycoprotein, which actively expel chemotherapeutic agents from the cancer cell, reducing their intracellular concentration and efficacy. nih.gov A novel synthetic derivative, methyl 2-cyano-3,12-dioxo-18βH-olean-9(11),1(2)-dien-30-oate , was developed from 18βH-glycyrrhetinic acid. nih.govscienceopen.comnih.gov This compound has demonstrated potent antiproliferative activity against various human cancer cells, including those with a well-defined MDR phenotype. nih.govscienceopen.com

Studies tested this derivative on multidrug-resistant KB-8-5 epidermoid carcinoma cells, which overexpress the MDR1 gene encoding P-glycoprotein. nih.gov The results showed that the derivative could effectively suppress the growth of these resistant cells. nih.gov The concentration required to inhibit 50% of cell growth (IC₅₀) was only four times higher for the resistant cells compared to the non-resistant parent cell line (KB-3-1), indicating that the compound is not a major substrate for the P-glycoprotein pump and can evade this primary resistance mechanism. nih.gov

Table 1: Cytotoxic Activity of Methyl 2-cyano-3,12-dioxo-18βH-olean-9(11),1(2)-dien-30-oate Against Drug-Sensitive and Multidrug-Resistant (MDR) Cancer Cells. nih.govtandfonline.com
CompoundCell LinePhenotypeIC₅₀ (µM)
methyl 2-cyano-3,12-dioxo-18βH-olean-9(11),1(2)-dien-30-oateKB-3-1Drug-Sensitive0.3
KB-8-5MDR (P-glycoprotein+)1.2

Another researched mechanism involves blocking the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial for tumor progression and the development of resistance. tandfonline.comresearchgate.net The synthesis of glycyrrhetinic acid derivatives containing aminophosphonate ester moieties has been explored to create MDR reversers that function by inhibiting this pathway. tandfonline.comresearchgate.net

Pharmacoadjuvant Effects of Nanocarriers

A prominent example is the use of GA-modified nanostructured lipid carriers (NLCs) for the delivery of curcumin, a natural compound with anticancer potential that is limited by poor bioavailability. nih.govnih.govresearchgate.net In these systems, the lipid carrier protects the curcumin, while the GA modification enhances its delivery and efficacy.

Research on GA-modified, PEGylated NLCs loaded with curcumin (Cur-GA-PEG-NLC) has shown that the GA component significantly boosts cellular uptake and cytotoxicity in HepG2 liver cancer cells compared to NLCs without the GA modification. nih.govnih.gov The encapsulation efficiency for these advanced carriers is high, ensuring a substantial drug load. nih.govnih.gov The enhanced performance is attributed to the pharmacoadjuvant effect of GA, which facilitates higher affinity and uptake by the cancer cells, leading to a more potent anticancer effect than the drug or the carrier could achieve alone. nih.govnih.gov

Table 2: Characteristics and Efficacy of Glycyrrhetinic Acid-Modified Nanostructured Lipid Carriers for Curcumin Delivery. nih.govnih.gov
FormulationParticle Size Range (nm)Encapsulation Efficiency Range (%)Key Finding
Cur-GA-PEG-NLC123.1 - 132.790.06 - 95.31Significantly higher cellular uptake and cytotoxicity in HepG2 cells compared to non-GA modified NLCs.

Targeted Drug Delivery Systems

The specificity of glycyrrhetinic acid and its derivatives for certain cell types has made them invaluable for creating targeted drug delivery systems. By functionalizing nanocarriers with these molecules, therapeutic agents can be directed specifically to diseased tissues, increasing local drug concentration and minimizing systemic side effects.

Ligand-Functionalized Liposomes (e.g., GA/cRGD for Hepatocellular Carcinoma)

Hepatocellular carcinoma (HCC) presents a complex target. To enhance therapeutic efficacy, researchers have developed dual-ligand liposomes that can simultaneously target both the cancer cells and the tumor's blood supply. researchgate.netnih.govacs.org A leading example is a system co-functionalized with glycyrrhetinic acid (GA) and cyclic arginine-glycine-aspartic acid (cRGD). researchgate.netnih.govacs.org

In this design, GA targets the GA receptors that are overexpressed on hepatoma cells, while cRGD targets the αvβ3 integrin receptors found on tumor vascular endothelial cells. researchgate.netnih.govnih.gov To construct these liposomes, a novel lipid conjugate, mGA-DOPE , was synthesized by linking this compound (mGA) with dioleoylphosphatidyl ethanolamine (B43304) (DOPE). researchgate.netnih.gov

When these dual-ligand liposomes were loaded with the chemotherapeutic drug doxorubicin (GA/cRGD-LP-DOX), they exhibited properties ideal for systemic delivery. nih.gov In vitro studies confirmed that the dual-ligand system displayed excellent uptake in both HepG2 cancer cells and human umbilical vein endothelial cells (HUVECs). researchgate.netnih.gov In vivo studies in mouse models showed that GA/cRGD-LP-DOX led to greater tumor growth inhibition and significantly higher drug accumulation in the liver tumor compared to liposomes with only a single ligand or no targeting ligand at all. researchgate.netnih.gov

Table 3: Research Findings on GA/cRGD Dual-Functionalized Liposomes for Hepatocellular Carcinoma (HCC). researchgate.netnih.gov
ParameterFinding
Target ReceptorsGA Receptor (on HCC cells) and αvβ3 integrin (on tumor vasculature)
Synthesized ConjugatemGA-DOPE (this compound-dioleoylphosphatidyl ethanolamine)
Average Particle Size (GA/cRGD-LP-DOX)114 ± 4.3 nm
In Vitro Cellular UptakeExcellent uptake in both HepG2 and HUVEC cells.
In Vivo Antitumor ActivityGreater inhibition of tumor growth compared to single-ligand or non-targeted liposomes.
In Vivo Drug LocalizationHigher localization to liver tumors.

Liver Cell Targeting

The natural affinity of glycyrrhetinic acid (GA) for liver cells is the cornerstone of its use in targeted drug delivery. researchgate.netnih.gov This targeting capability stems from the presence of specific binding sites for GA on the membrane of hepatocytes (liver cells). nih.govdovepress.com

The molecular target has been identified as protein kinase Cα (PKCα) , a receptor that is significantly overexpressed in hepatocellular carcinoma cells—at levels 1.5 to 5 times higher than in surrounding healthy liver tissue. researchgate.netnih.govnih.govdovepress.com This differential expression allows for selective targeting of cancer cells. When GA-modified nanocarriers, such as liposomes or nanoparticles, are introduced into the bloodstream, the GA ligand binds specifically to the PKCα receptors on liver cancer cells. researchgate.netdovepress.com This binding event triggers receptor-mediated endocytosis, a process where the cell internalizes the nanocarrier, delivering the therapeutic payload directly to its intended target. nih.govdovepress.com This mechanism greatly enhances the precision of cancer therapy, concentrating the drug's effect on the tumor while sparing healthy cells. researchgate.net

Computational and in Silico Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand, such as methyl glycyrrhetinate (B1240380), to the binding site of a target protein.

Molecular docking studies have been employed to evaluate the binding affinity of methyl glycyrrhetinate and its derivatives with various protein targets. These studies provide quantitative estimates of binding strength, often expressed as a docking score or binding energy, which helps in prioritizing compounds for further experimental testing.

For instance, in studies investigating antitubercular agents, this compound (often denoted as GA-1) was docked against several key enzymes of Mycobacterium tuberculosis. researchgate.netbenthamdirect.com The derivative 3-O-(4-aminobenzoyl)-methyl glycyrrhetinate (GA-1h) was found to be the most active, a finding supported by its high binding affinity with selected antitubercular target proteins in in silico docking studies. benthamdirect.com Similarly, docking analyses of glycyrrhetinic acid derivatives against the lung cancer target, Epidermal Growth Factor Receptor (EGFR), revealed high binding affinity scores for the most promising compounds. e-century.us One study on derivatives targeting colorectal cancer selected four targets based on good binding affinities, with some derivatives showing pKd values of 10 or greater for targets like Focal Adhesion Kinase (FAK) and Lactate Dehydrogenase A (LDHA). nih.gov

Table 1: Examples of Binding Affinity from Molecular Docking Studies of Glycyrrhetinic Acid Derivatives
Derivative GroupTarget ProteinFinding/MetricReference
3-O-(4-aminobenzoyl)- this compoundAntitubercular Targets (e.g., catalase peroxidase, dihydrofolate reductase)High binding affinity observed, correlating with potent antitubercular activity (MIC 20.695 mM). benthamdirect.com
Glycyrrhetinic acid derivativesEpidermal Growth Factor Receptor (EGFR)Derivative '1b' showed a high docking score of 5.3674. e-century.us
Glycoside derivativesFocal Adhesion Kinase (FAK)pKd ≥ 10 for 10 out of 40 tested derivatives. nih.gov
Glycoside derivativesLactate Dehydrogenase A (LDHA)pKd ≥ 10 for 9 out of 40 tested derivatives. nih.gov

A primary application of molecular docking is the identification of potential molecular targets for a given compound. By screening a compound against a panel of known protein structures, researchers can hypothesize its mechanism of action. For this compound and its parent molecule, glycyrrhetinic acid, in silico studies have identified several potential targets across different disease contexts.

Antitubercular Targets : Docking studies have identified catalase peroxidase, dihydrofolate reductase, and enoyl-ACP reductase as potential targets for the antitubercular activity of this compound derivatives. researchgate.netbenthamdirect.com

Anticancer Targets : In the context of cancer, numerous targets have been proposed. For colorectal cancer, promising targets include Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), Lactate Dehydrogenase A (LDHA), and Thymidylate Synthase (TS). nih.gov For lung cancer, EGFR has also been highlighted as a key target. e-century.us Other research has pointed to glyoxalase-I (GLO-I) as a target in breast cancer, as its inhibition can disrupt the energy metabolism of cancer cells. researchgate.net

Anti-diabetic Targets : In the context of metabolic diseases, α-glucosidase has been identified as a molecular target. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. These simulations are used to assess the stability of the ligand-protein complex predicted by molecular docking. nih.gov

For example, MD simulations were performed on a derivative of glycyrrhetinic acid, FC-122, in complex with the α-glucosidase enzyme. mdpi.com The results of a 200-nanosecond simulation suggested that FC-122 forms a stable complex with the enzyme, binding strongly to an allosteric site adjacent to the catalytic domain. mdpi.com This binding is thought to distort the catalytic pocket, thereby inhibiting the enzyme's function. mdpi.com Similarly, MD simulations have been used to visualize the aggregation behavior of glycyrrhizic acid, a precursor to glycyrrhetinic acid, and its ability to act as a drug carrier for poorly water-soluble drugs like Paclitaxel. nih.gov These simulations showed that glycyrrhizic acid aggregation occurs rapidly around the drug molecules, forming stable clusters that protect the drug from the aqueous environment. nih.gov

Network Pharmacology Approaches

Network pharmacology is an approach that investigates the complex interactions between drugs, targets, and diseases from a network perspective. It aims to understand a drug's mechanism of action by analyzing its effects on an entire biological network rather than a single target.

Studies have utilized network pharmacology to explore the mechanisms of this compound glycosides in the context of type 2 diabetes. researchgate.net This approach, combined with molecular docking, helps to predict the multiple targets and pathways through which the compound exerts its therapeutic effects. researchgate.net For the parent compounds, glycyrrhizic acid and glycyrrhetinic acid, network pharmacology has been used to comprehensively review their therapeutic potential and elucidate their complex pharmacological effects against a range of diseases, including tumors, inflammation, and viral infections. frontiersin.org

Enzymatic Kinetics Modeling

Enzymatic kinetics studies are performed to understand the mode of action of an inhibitor on its target enzyme. These experimental results can be correlated with computational models to provide a complete picture of the inhibition mechanism.

Research on glycyrrhetinic acid derivatives has included enzymatic kinetics modeling to characterize their inhibitory effects. researchgate.net For the derivative FC-122, enzymatic kinetic assays against α-glucosidase were performed. mdpi.com Analysis using Lineweaver-Burk plots revealed that FC-122 acts as a mixed-type inhibitor of the enzyme. mdpi.com Another study elucidated that a different derivative, FC-114, acts as a non-competitive inhibitor against the enzyme PTP1B, with a determined inhibition constant (Ki) of 3.9 µM. mdpi.com These kinetic studies provide crucial information that complements and validates the findings from molecular docking and dynamics simulations. mdpi.com

Table 2: Summary of Enzymatic Inhibition by Glycyrrhetinic Acid Derivatives
CompoundEnzyme TargetInhibition TypeInhibition Constant (Ki)Reference
FC-122α-glucosidaseMixed-typeNot specified mdpi.com
FC-114PTP1BNon-competitive3.9 µM mdpi.com

Q & A

Q. What are the standard synthetic routes for methyl glycyrrhetinate, and how can experimental reproducibility be ensured?

this compound is typically synthesized via esterification of glycyrrhetinic acid using ethereal diazomethane at 0°C, followed by oxidation with 2-iodoxybenzoic acid (IBX) in DMSO at 85°C to yield derivatives . To ensure reproducibility, experimental protocols must include precise reagent equivalents (e.g., 4 equivalents of IBX), reaction times (21 hours), and purification methods (e.g., flash chromatography). Detailed characterization data (e.g., NMR, HRMS) and purity validation (≥95%) are essential for confirming compound identity .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for structural confirmation. Elemental analysis should accompany spectral data to verify purity. For derivatives like 2-cyano or 2-trifluoromethyl analogs, additional methods such as X-ray crystallography or IR spectroscopy may resolve ambiguities in functional group assignments .

Q. How are cytotoxicity assays for this compound derivatives designed to ensure reliability?

Standardized assays include:

  • Tris buffer method : Measures IC50 values via absorbance at 570 nm in 96-well plates.
  • Crystal violet cell counting : Differentiates viable cells with intact membranes. Controls (e.g., doxorubicin for positive cytotoxicity) and triplicate experiments minimize variability. Data should be normalized to solvent-only baselines .

Advanced Research Questions

Q. How can structural modifications at the C2 position of this compound enhance bioactivity?

Substitutions at C2 (e.g., iodine, cyano, trifluoromethyl groups) influence steric and electronic properties, impacting interactions with biological targets like tyrosinase or cancer cell membranes . Computational modeling (e.g., molecular docking) paired with in vitro assays (e.g., anti-MRSA activity) can validate structure-activity relationships. For example, 2-cyano derivatives exhibit improved cytotoxicity against pancreatic cancer cells compared to parent compounds .

Q. What methodologies resolve contradictions in reported IC50 values for this compound across studies?

Discrepancies often arise from assay conditions (e.g., cell line heterogeneity, incubation times). Cross-validation using multiple assays (e.g., fluorescence-based apoptosis detection and crystal violet staining) and adherence to OECD guidelines for cell viability testing improve data consistency . Meta-analyses of literature should account for variables like solvent polarity and cell passage number .

Q. How can synthetic byproducts or degradation products of this compound be identified and quantified?

High-performance liquid chromatography (HPLC) with UV/Vis or MS detection is optimal for tracking impurities. Accelerated stability studies (e.g., exposure to heat, light, or humidity) combined with LC-MS/MS can identify degradation pathways. Quantification thresholds should align with ICH guidelines (e.g., ≤0.1% for unknown impurities) .

Q. What strategies optimize the regioselectivity of this compound functionalization?

Directed metalation (e.g., using CuCN in NMP for cyano substitution) or protecting-group strategies (e.g., acetylating hydroxyl groups prior to iodination) enhance regioselectivity. Reaction kinetics studies (e.g., time-resolved NMR) can identify intermediates and refine conditions to minimize side products .

Methodological Considerations

Q. How should researchers design comparative studies between this compound and structurally similar triterpenoids?

Use a standardized panel of cancer cell lines (e.g., A549, MCF-7) and normalize results to shared controls. Include analogs like oleanolic acid derivatives to evaluate scaffold-specific effects. Statistical analysis (e.g., ANOVA with post-hoc Tukey tests) must account for inter-experiment variability .

Q. What are best practices for reporting synthetic yields and spectroscopic data?

Yields should prioritize isolated mass over chromatographic estimates. Spectroscopic data must include solvent peaks (e.g., DMSO-d6 in NMR) and integration ratios. For reproducibility, deposit raw spectral files in open-access repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.